N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N~5~-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a trimethoxybenzoyl group, a hydrazino carbothioyl linkage, and a benzodioxole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Trimethoxybenzoyl Hydrazine: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Carbothioylation: The hydrazide is then reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the carbothioyl derivative.
Coupling with Benzodioxole Carboxylic Acid: Finally, the carbothioyl derivative is coupled with 1,3-benzodioxole-5-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~5~-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino and carbothioyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced hydrazino derivatives.
Substitution: Products may include substituted hydrazino or carbothioyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Mechanism of Action
The mechanism of action of N5-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: It may interfere with cellular processes such as microtubule polymerization, protein folding, and redox regulation.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and as antibiotics, respectively.
Uniqueness
N~5~-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a trimethoxybenzoyl group, a hydrazino carbothioyl linkage, and a benzodioxole carboxamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H19N3O7S |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O7S/c1-25-14-7-11(8-15(26-2)16(14)27-3)18(24)21-22-19(30)20-17(23)10-4-5-12-13(6-10)29-9-28-12/h4-8H,9H2,1-3H3,(H,21,24)(H2,20,22,23,30) |
InChI Key |
NYZZWGYUTMQFAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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